

4-Fluoroisoquinolin-5-amine CAS number and properties

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Compound of Interest

Compound Name: 4-Fluoroisoquinolin-5-amine

Cat. No.: B2665354

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Core Compound Profile & Physicochemical Properties

4-Fluoroisoquinolin-5-amine is a fluorinated aromatic amine built on an isoquinoline scaffold. The strategic placement of a fluorine atom at the 4-position and an amine group at the 5-position makes it a highly valuable and versatile building block in medicinal chemistry. The electron-withdrawing nature of the fluorine atom can significantly influence the electronic properties of the isoquinoline ring system and modulate the pKa of the amine group, which can be leveraged to fine-tune drug-target interactions and improve pharmacokinetic profiles.

While extensive experimental data for this specific intermediate is not widely published, its properties can be reliably inferred from supplier specifications and data on analogous compounds.

Table 1: Physicochemical Properties of **4-Fluoroisoquinolin-5-amine**

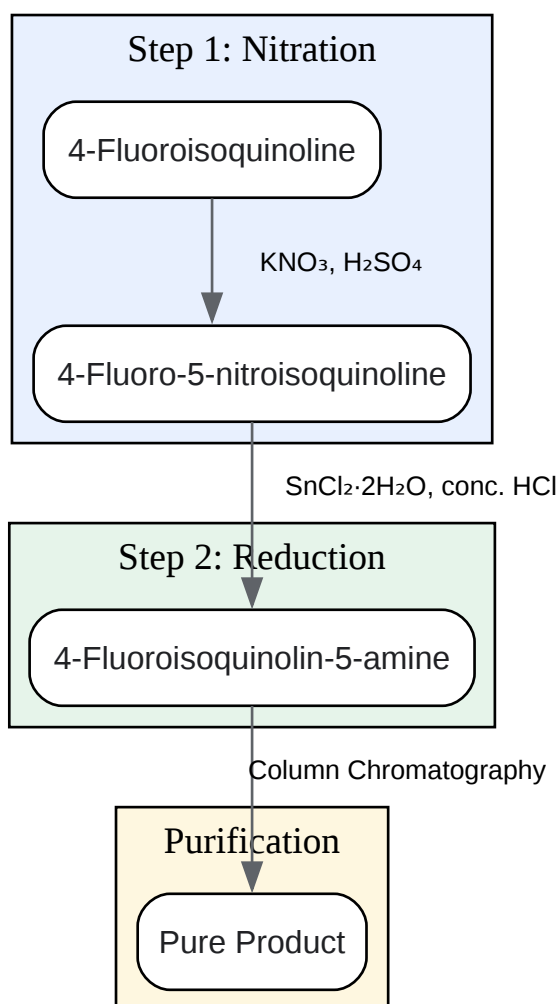
Property	Value	Source(s)
CAS Number	928664-14-6	[1][2][3][4]
Molecular Formula	C ₉ H ₇ FN ₂	[3][4]
Molecular Weight	162.17 g/mol	[3][4]
Appearance	Light brown to brown solid (typical)	Supplier Data
Purity	≥95% (typical)	[3]
Storage Conditions	Store at room temperature under an inert atmosphere, protected from light.	[4]
Solubility	Soluble in organic solvents like DMSO and methanol. Low solubility in water is expected, similar to its non-fluorinated analog, isoquinolin-5-amine.[5]	N/A
Melting Point	Not publicly available. The non-fluorinated parent compound, isoquinolin-5-amine, has a melting point of 128 °C.[5]	N/A

Synthesis and Purification

The synthesis of **4-Fluoroisoquinolin-5-amine** is a multi-step process that requires careful control of reaction conditions to achieve high regioselectivity and yield. The most commonly cited route begins with 4-fluoroisoquinoline as the starting material.[6]

Synthetic Workflow Diagram

The overall synthetic pathway can be visualized as a two-step process following the preparation of the starting material.



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Caption: Synthetic workflow for **4-Fluoroisoquinolin-5-amine**.

Detailed Experimental Protocol

The following protocol is an adapted representation based on established patent literature.^[6] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Nitration of 4-Fluoroisoquinoline

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

- **Addition of Starting Material:** Slowly add 4-fluoroisoquinoline (1.0 eq.) to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.
- **Nitration:** Once the starting material is fully dissolved, add potassium nitrate (KNO_3 , ~1.1 eq.) portion-wise, maintaining the low temperature. The causality for this low-temperature addition is to control the exothermic reaction and prevent over-nitration or the formation of unwanted side products.
- **Reaction Monitoring:** Stir the mixture at 0-5 °C for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the crude 4-fluoro-5-nitroisoquinoline. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Reduction to **4-Fluoroisoquinolin-5-amine**

- **Reaction Setup:** Suspend the crude 4-fluoro-5-nitroisoquinoline (1.0 eq.) in concentrated hydrochloric acid.
- **Addition of Reducing Agent:** Add stannous chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$, ~4-5 eq.) portion-wise. This is an exothermic reaction, and the addition should be controlled to maintain a manageable temperature. Stannous chloride is a classic and effective reagent for the reduction of aromatic nitro groups to amines under acidic conditions.
- **Reaction Completion:** Heat the mixture (e.g., to 50-60 °C) and stir for several hours until TLC analysis indicates the complete disappearance of the nitro compound.
- **Workup and Neutralization:** Cool the reaction mixture and neutralize it by the slow addition of a concentrated aqueous base solution (e.g., NaOH or Na_2CO_3) until the pH is basic (~9-10). This step is critical to deprotonate the amine and precipitate the tin salts.
- **Extraction:** Extract the aqueous slurry multiple times with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers.
- **Final Wash and Drying:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure to yield

the crude product.

Step 3: Purification

- Chromatography: The crude **4-Fluoroisoquinolin-5-amine** is typically purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is commonly used to elute the product, separating it from baseline impurities and any positional isomers that may have formed.^[6]

Analytical Characterization

The structural confirmation of **4-Fluoroisoquinolin-5-amine** relies on standard analytical techniques. While a public, peer-reviewed spectrum is not readily available, commercial suppliers confirm product identity using NMR, HPLC, and MS.^[4] Based on the structure, the following spectral characteristics are expected.

Table 2: Expected Spectroscopic Data

Technique	Expected Characteristics
¹ H NMR	- Aromatic protons on the isoquinoline core are expected in the δ 7.0-8.5 ppm range. - The presence of fluorine will cause through-space or through-bond coupling (J-coupling) to adjacent protons, leading to complex splitting patterns. - A broad singlet for the -NH ₂ protons, which is exchangeable with D ₂ O.
¹³ C NMR	- Aromatic carbons will appear in the δ 110-155 ppm range. - Carbon atoms bonded to or near the fluorine atom will show characteristic C-F coupling, appearing as doublets with large coupling constants.
¹⁹ F NMR	- A single resonance, the chemical shift of which is indicative of the electronic environment of the fluorine atom on the aromatic ring.
Mass Spec (MS)	- Expected [M+H] ⁺ ion at m/z \approx 163.07.

A key feature in the ^1H NMR spectrum would be the observable weak coupling between the amine protons (N-H) and the adjacent fluorine (^{19}F), a phenomenon noted in structurally related sulfonamides.[7]

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

4-Fluoroisoquinolin-5-amine is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its primary utility lies in its conversion to other key building blocks, most notably 4-fluoroisoquinoline-5-sulfonyl chloride, which is a cornerstone for the synthesis of Rho-kinase (ROCK) inhibitors.[8]

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[9] The introduction of a fluorine atom enhances potency and selectivity for certain targets by altering lipophilicity and forming favorable interactions (e.g., hydrogen bonds) in the target's binding pocket.[8]

The Rho-Kinase (ROCK) Signaling Pathway

The Rho/ROCK signaling pathway is a fundamental regulator of the actin cytoskeleton.[10] Its dysregulation is implicated in diseases such as glaucoma, hypertension, and cancer metastasis.[11][12] ROCK inhibitors function by blocking the kinase activity of ROCK, leading to downstream effects like smooth muscle relaxation.

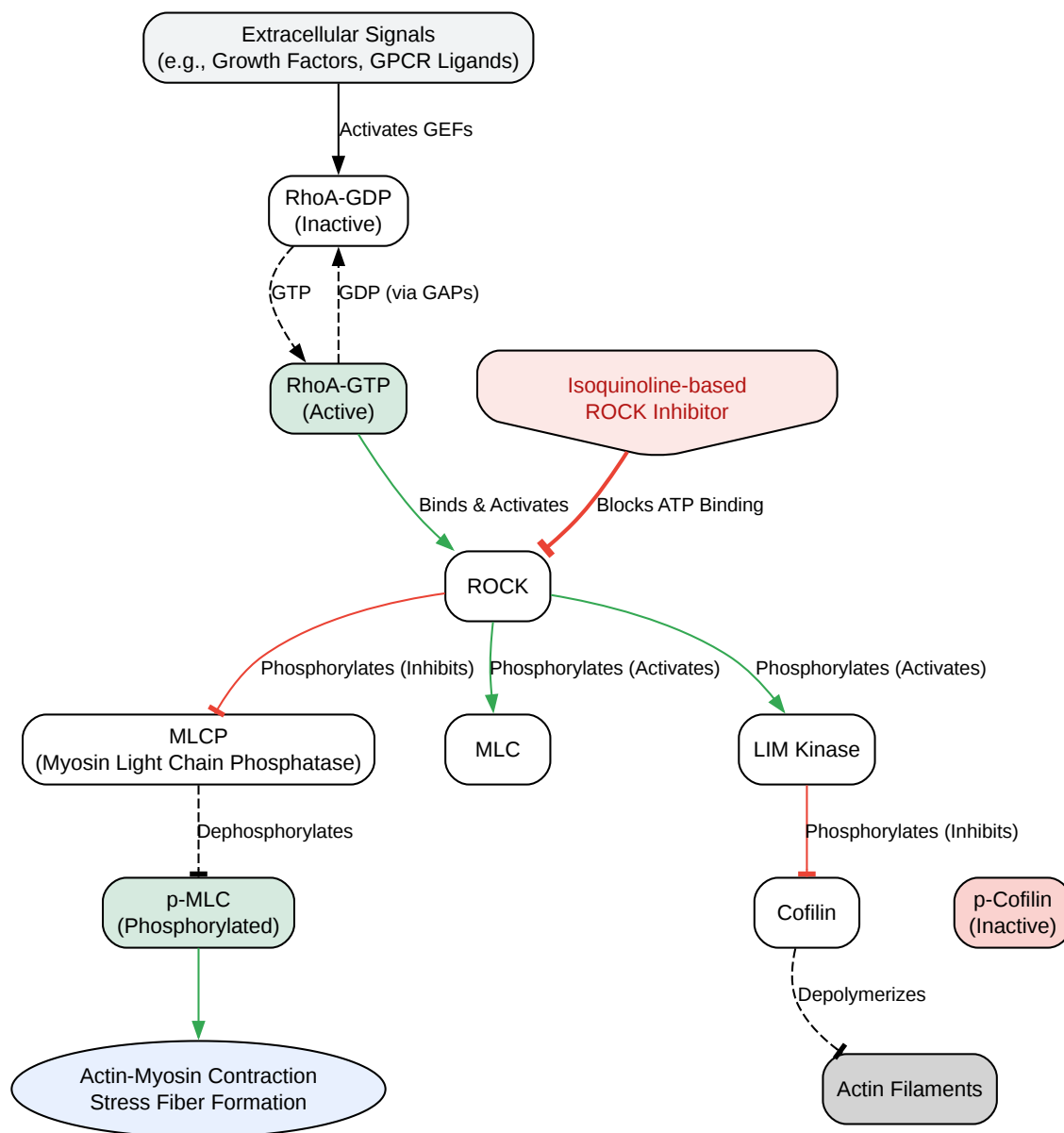
Pathway Overview:

- **Activation:** The small GTPase RhoA is activated by extracellular signals, transitioning from a GDP-bound (inactive) to a GTP-bound (active) state.
- **Effector Binding:** Activated RhoA-GTP binds to and activates its downstream effector, ROCK (which has two isoforms, ROCK1 and ROCK2).[11][13]
- **Phosphorylation Cascade:** Activated ROCK phosphorylates multiple substrates:
 - It phosphorylates and inhibits Myosin Light Chain Phosphatase (MLCP) via its targeting subunit, MYPT1.[12]

- It phosphorylates and activates LIM Kinase (LIMK). Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[14]
- Cellular Effect: The inhibition of MLCP and the direct phosphorylation of Myosin Light Chain (MLC) lead to increased MLC phosphorylation. This, combined with the stabilization of actin filaments (due to cofilin inactivation), results in increased actin-myosin contractility, stress fiber formation, and cell migration.[12][14]

Mechanism of Inhibition

Isoquinoline-based inhibitors derived from **4-Fluoroisoquinolin-5-amine** are ATP-competitive inhibitors. They occupy the ATP-binding pocket of the ROCK kinase domain, preventing the phosphorylation of its downstream targets and thereby blocking the signaling cascade.



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Caption: The Rho-Kinase (ROCK) signaling pathway and the point of intervention for inhibitors.

Safety and Handling

As a laboratory chemical, **4-Fluoroisoquinolin-5-amine** should be handled with care. A specific, detailed Safety Data Sheet (SDS) should always be consulted before use.[\[1\]](#)[\[2\]](#)

Table 3: General Safety and Handling Precautions

Hazard Category	Precautionary Measures
Personal Protection	Wear appropriate PPE: safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
Handling	Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling. [15]
Storage	Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere. [4] [15]
First Aid (General)	- Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [15] - Skin: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical advice. [15] - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention. [15] - Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Disposal	Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

4-Fluoroisoquinolin-5-amine stands out as a strategically designed chemical intermediate with significant applications in modern drug discovery. Its synthesis, while requiring precise control, yields a versatile scaffold that serves as a gateway to potent and selective kinase inhibitors. The insights into its role in the development of ROCK inhibitors highlight its importance in addressing a range of therapeutic needs, from cardiovascular disease to oncology. For researchers in the field, a thorough understanding of this compound's properties, synthesis, and handling is essential for leveraging its full potential in the creation of next-generation therapeutics.

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